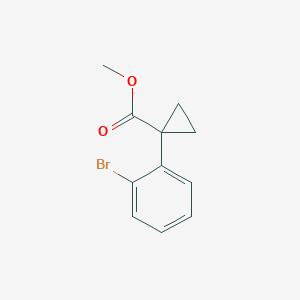
Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate
Vue d'ensemble
Description
“Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate” is a chemical compound with the IUPAC name “methyl 1- (2-bromophenyl)cyclopropane-1-carboxylate”. It has a molecular weight of 255.11 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H11BrO2/c1-14-10(13)11(6-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3 . This indicates the presence of a bromophenyl group attached to a cyclopropane ring, which is further connected to a carboxylate group. Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It is stored in a dry environment .Applications De Recherche Scientifique
Synthesis and Biological Applications
- Bromophenol Derivatives Synthesis : Boztaş et al. (2019) synthesized bromophenol derivatives with a cyclopropyl moiety, which showed effective inhibition of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These inhibitors have potential applications in treating diseases like Alzheimer's disease, Parkinson's disease, and dementia (Boztaş et al., 2019).
Chemical Synthesis Techniques
- Cyclopropane and Cyclopropene Synthons : Dulayymi et al. (1996) explored the conversion of methyl 1,1,2-tribromocyclopropanecarboxylate into cyclopropenes, offering a route for synthesizing four-carbon cyclopropenes (Dulayymi et al., 1996).
Structural Analysis
- X-Ray Analysis of Cyclopropene Derivatives : Korp et al. (1983) performed X-ray methods to determine the structures of cyclopropanecarboxylic acid derivatives, providing insights into their molecular conformation (Korp et al., 1983).
Polymerization Studies
- Radical Homopolymerization : Moszner et al. (2003) investigated the radical homopolymerization of cyclopropane derivatives, leading to polymers with high glass transition temperatures (Moszner et al., 2003).
Mechanistic Studies
- Curtius Rearrangement : Tarwade et al. (2008) conducted a study on the Curtius rearrangement of cyclopropyl and cyclopropenoyl azides, providing insights into the reaction's mechanism and kinetics (Tarwade et al., 2008).
Cyclopropanation Reactions
- Spiro[cyclopropane-1,3′-oxindole] Synthesis : Yong et al. (2007) described the synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid, demonstrating the versatility of cyclopropane derivatives in synthetic chemistry (Yong et al., 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315 and H319, indicating that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-10(13)11(6-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSVNIYTALZAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2625147.png)
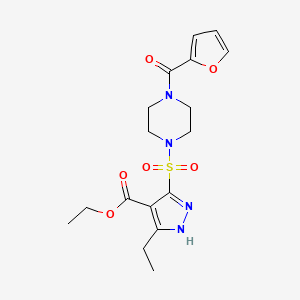
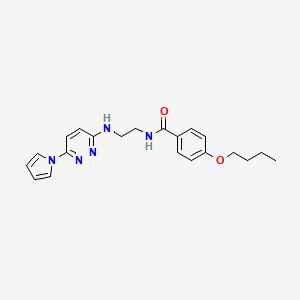
![2-Ethynylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2625152.png)
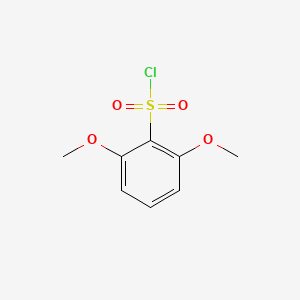
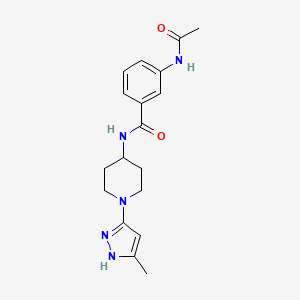
![[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2625157.png)
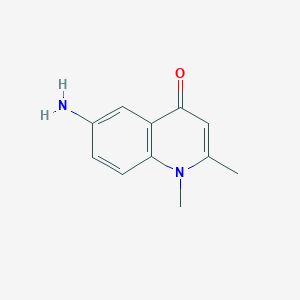
![(E)-N-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2625162.png)

![2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2625164.png)
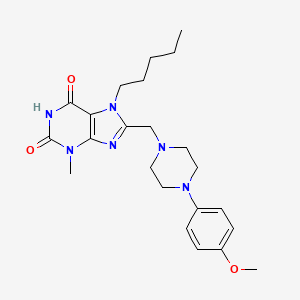
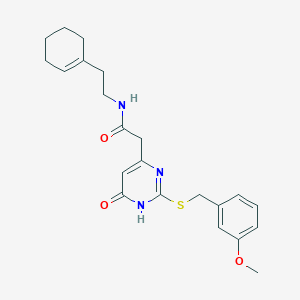
![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625170.png)